molecular formula C8H4F3NO3 B13191446 2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one

2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one

Katalognummer: B13191446
Molekulargewicht: 219.12 g/mol
InChI-Schlüssel: VFWNGGUJJIDRMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H4F3NO3 and a molecular weight of 219.12 g/mol . This compound is characterized by the presence of difluoro and nitro groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one typically involves the reaction of 2-fluoro-5-nitrobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one involves its interaction with various molecular targets. The presence of difluoro and nitro groups allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with biological molecules. Specific pathways and molecular targets depend on the context of its application, such as drug development or chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one is unique due to its specific arrangement of difluoro and nitro groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .

Eigenschaften

Molekularformel

C8H4F3NO3

Molekulargewicht

219.12 g/mol

IUPAC-Name

2,2-difluoro-1-(2-fluoro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H4F3NO3/c9-6-2-1-4(12(14)15)3-5(6)7(13)8(10)11/h1-3,8H

InChI-Schlüssel

VFWNGGUJJIDRMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.